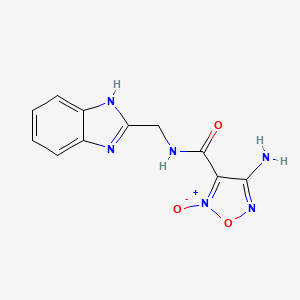![molecular formula C13H13N5O4 B6020956 N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the regulation of gene expression. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
作用機序
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is primarily through the inhibition of HDAC6. HDAC6 plays a crucial role in the regulation of protein degradation and trafficking, as well as the modulation of various signaling pathways. By inhibiting HDAC6, this compound increases the acetylation of proteins involved in these processes, leading to altered cellular function and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the acetylation of α-tubulin, which is involved in the regulation of microtubule dynamics and cell division. This compound has also been shown to increase the acetylation of heat shock protein 90 (HSP90), which is involved in protein folding and stability.
実験室実験の利点と制限
One of the main advantages of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its potential toxicity, as HDAC6 inhibition has been shown to have a role in several physiological processes.
将来の方向性
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. One potential area of research is the development of combination therapies with other anticancer drugs to enhance the efficacy of treatment. Another area of research is the investigation of the role of HDAC6 inhibition in the treatment of neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to understand the potential toxicities associated with HDAC6 inhibition and to identify strategies to mitigate these effects.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminophenyl)acetamide to form the amide intermediate, which is subsequently reduced with sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide, in preclinical studies.
In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis, by reducing the activity of immune cells that contribute to disease progression.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-6-4-3-5-8(9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQLKGRQMLYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6020883.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B6020889.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)

![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6020923.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6020937.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B6020955.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6020960.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-hydroxybenzohydrazide](/img/structure/B6020961.png)